Journal Name:Physica B: Condensed Matter
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IF:0
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Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-03-17 , DOI:
10.1002/mats.202300011
Polymer designs, especially monomer designs, can be performed with machine learning and artificial intelligence using a polymer dataset, however, it is meaningless if the designed monomer structures cannot be synthesized and the polymer compound cannot be polymerized. In this study, a retrosynthesis prediction model based on sequence-to-sequence (Seq2Seq) with attention is developed, which is originally used in language transformation, to predict reactants from monomer structures corresponding to polymers. In addition, Seq2Seq with an attention-based synthetic reaction prediction model that predicts monomer structures from reactants is also developed to propose monomer structures with free bonds for polymer design. Through case studies using an actual polymer dataset, it is confirmed that appropriate polymer designs can be achieved by using the proposed method, including the generation of valid monomer structures, the selection of the monomer structures with promising polymer properties, and the prediction of reactants for the monomer structures.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-03-31 , DOI:
10.1002/mats.202200011
The internal stratification of a polyelectrolyte complex (zipper brush) formed by mixing of an anionic charged polyelectrolyte brush (PEB) with cationic-neutral diblock copolymers bearing a very long neutral block is studied by means of molecular dynamics simulations. The authors find that the fraction of the neutralized PEB units in the mixture increases as the fraction of the PEB charged units (a) increase for high grafting densities (d). Due to the charge neutralization condition, from the initial PEB through the complexation with the appropriate choice of a cationic-neutral copolymer, neutral brush having grafting density lower, equal, or much higher than that of the PEB are obtained. The addition of monovalent salt in the mixture with concentrations 0.1 and 1 m leads to a reduction in complexed diblock copolymer chains of up to 91% and practically the initial PEB is recovered. The findings are in full agreement with existing experimental predictions and provide new insights into the structure and the shape of the coacervate. The latter progressively changes from a dense film to perforated film, to lamella, to pinned micelles, to stacks as a, d, and the molecular weights of the PEB and diblock copolymer blocks are altered.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-03-20 , DOI:
10.1002/mats.202270003
Front Cover: The healing behavior of polyurethane elastomer is studied based on microcrack models by molecular dynamics simulation. Dynamic exchange is visually observed between different hydrogen bonds. Meanwhile, the strength, type, number of different types, and existence time of hydrogen bonds are elaborated. This study deepens the understanding of the mechanism about healing based on hydrogen bonding interactions. This is reported by Meng Zhang, Yanlong Luo, and co-workers in article number 2100051.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-09-16 , DOI:
10.1002/mats.202270009
Front Cover: Phase behavior of symmetric ABCBD pentablock quarterpolymers has been investigated by Monte-Carlo simulation. Two alternating helices of red(A) and blue(B)) domains are trapped in {100} large homochiral holes of the level surface for the Schoen's Gyroid surface indicated in green. The red and blue helices are naturally packed tetragonally with the same helical sense, i.e., they keep homochirality. This is reported by Jiro Suzuki, Atsushi Takano, and Yushu Matsushita in article number 2200015.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-06-01 , DOI:
10.1002/mats.202300018
A Monte Carlo model is employed to investigate the grafting of maleic anhydride onto polypropylene using a peroxide initiator. The study aimed to develop a comprehensive model that considered a very detailed kinetic mechanism, including chain transfer to polymer, homopolymerization as well as several copolymer reactions. The relative importance of these reactions is evaluated using a sensitivity analysis, which identified homopolymerization, β-scission, chain grafting, and termination by disproportionation as the most influential reactions. The kinetic constants of these reactions are tuned to fit reported experimental data using the Surface Response Method. The model considers a pseudo-homogeneous reaction medium and predicts average molecular weights, degree of grafting, molecular weight distribution, and grafting distribution. Furthermore, model simulations provided useful information about the impact of initial concentrations of reactants and reaction time on the molecular properties of the grafted polymer.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-05-16 , DOI:
10.1002/mats.202270005
Front Cover: The disperse polymer blend morphology evolution is described using a macroscopic model, which clusters individual droplets in droplet populations. The blend model is used to perform a particle tracking simulation of the morphology evolution inside a twin-screw extruder. The figure shows the size distribution of 1300 droplet populations along the cross-section of a twin-screw extruder. This is reported by Patrick D. Anderson and co-workers in article number 2100087.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-03-20 , DOI:
10.1002/mats.202370003
Front Cover: The effects of 4010NA content on the damping and aging properties of hydrogenated nitrile butadiene rubber (HNBR)/nitrile butadiene rubber (NBR) matrix are studied via molecular simulation and experiments. With an increase in the 4010NA content, there is a decrease in the free volume fraction (FFV), attributed to the hydrogen bond network between 4010NA and the HNBR/NBR matrix. This is reported by Meng Song, Qi Qin, and co-workers in article number 2200072.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-01-04 , DOI:
10.1002/mats.202200074
The effect of topology on the collapse transition and instantaneous shape of an energy polydisperse polymer (EPP), a model heteropolymer is studied by means of computer simulations. In particular, three different chain topologies, namely, linear (L), ring (R), and trefoil knot (T), are considered. The heteropolymer is modeled by assigning each monomer an interaction parameter, εi, drawn randomly from a Gaussian distribution. Through chain size scaling, the transition temperature, θ, is located and compared among the chains of different topologies. The influence of topology is reflected in the value of θ and observed that θ(L) > θ(R) > θ(T) in a similar fashion to that of the homopolymer counterpart. Also studied chain size distributions, and the shape changes across the transition temperature characterized through shape parameters based on the eigenvalues of the gyration tensor. It is observed that, for the model heteropolymer, in addition to chain topology, the θ-temperature also depends on energy polydispersity.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-11-25 , DOI:
10.1002/mats.202200054
The effects of copolymerized monomer vinyl acetate (VAc) on processing properties and thermal stability of poly(vinyl chloride-co-vinyl acetate) (PVCA) are investigated via experiment and molecular dynamics simulation. Experimental results showed that PVCA with higher VAc content has larger loss tangent (tanδ), lower complex viscosity (η*), and glass transition temperature (Tg), which improved the processing properties of PVCA. A series of PVCA models are constructed to study the microstructure on the processing properties of PVCA, and the results showed the PVCA with higher VAc content exhibits larger molecular chain mobility and free volume fraction (FFV), smaller intermolecular interactions, and the mean square end-to-end distance (). Furthermore, the IR spectra of gas products indicated that thermal degradation of PVCA mainly generated hydrogen chloride (HCl), carboxylic acid, and aliphatic hydrocarbons between 200 and 500 °C, and the removal of HCl and carboxylic acid is almost simultaneous. The degradation models of PVCA chains demonstrated the CCl bond in vinyl chloride (VC) and CO bond in VAc have similar thermal stability, which corresponded to the experimental results. In a word, the work provides a promising technique to study the structure and property of PVCA at molecular dynamic level.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-03-12 , DOI:
10.1002/mats.202200078
Linear alkanes (n-alkanes) are chemically the most simple linear hydrophobic molecules in nature. Studying the incorporation of n-alkanes into lipid membranes is therefore a good starting point toward understanding the behavior of hydrophobic molecules in lipid membranes and to assess how accurately molecular dynamics models describe such systems. Here, the miscibility and structure of different n-alkanes—n-decane (C10), n-eicosane (C20), and n-triacontane (C30)—in dipalmitoylphosphatidylcholine membranes are investigated using two of the most used force fields for lipid membrane molecular dynamics simulations (CHARMM36 and Slipids). The n-alkanes are miscible in the membrane up to a critical volume fraction, ϕc, that depends on the force field interaction parameters used. ϕc is dependent on alkane chain length only for the model with more disordered chains (Slipids). Below ϕc, a comparison with 2H nuclear magnetic resonance (NMR) spectra indicates that a more realistic structure of the longer alkane molecules (C20 and C30) is obtained using the Slipids force field. On the other hand, for the shorter alkane (C10), Slipids simulations underestimate molecular order and CHARMM36 simulations enable a precise prediction of its experimental spectrum. The predicted 2H NMR spectra are highly sensitive to 1–4 electrostatic interactions, and suggest that a reduction of the partial charges of the longer alkanes and acyl chains in CHARMM36 results in a better performance. The results presented indicate that lipid membranes with incorporated alkanes are highly valuable systems for the validation of force fields designed to perform lipid membrane simulations.
Supplementary Information
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